{2-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol
Overview
Description
“{2-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol” is a chemical compound with the CAS Number: 123987-12-2. It has a molecular weight of 206.29 . The compound is also known by its IUPAC name [2- (4-methyl-1-piperazinyl)phenyl]methanol .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperazine ring attached to a phenyl group via a methylene bridge, with a methyl group attached to the piperazine ring . The InChI Code for this compound is 1S/C12H18N2O/c1-13-6-8-14 (9-7-13)12-5-3-2-4-11 (12)10-15/h2-5,15H,6-10H2,1H3 .Safety and Hazards
The safety data sheet for a related compound, “{2-[(4-Methylpiperazin-1-yl)methyl]phenyl}methylamine”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin burns, eye damage, and respiratory irritation . It’s recommended to handle this compound with appropriate safety measures, including the use of protective gloves, clothing, and eye/face protection .
Mechanism of Action
Target of Action
The primary target of [2-[(4-Methylpiperazin-1-yl)methyl]phenyl]methanol is the protein S100B . S100B is a member of the S100 family of proteins containing 2 EF-hand calcium-binding motifs. It is located in the cytoplasm and/or nucleus of a wide range of cells and involved in the regulation of a number of cellular processes such as cell cycle progression and differentiation .
Mode of Action
It is known that the compound interacts with its target, leading to changes in the function of the protein .
Biochemical Pathways
S100B has been implicated in the regulation of protein phosphorylation, enzyme activities, the dynamics of cytoskeleton constituents, calcium homeostasis, and the inflammatory response .
Pharmacokinetics
It is known that the compound is a small molecule, which typically suggests good bioavailability .
Result of Action
Given its target, it can be inferred that it may influence cellular processes regulated by s100b, potentially leading to changes in cell cycle progression, differentiation, and inflammatory response .
Properties
IUPAC Name |
[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-14-6-8-15(9-7-14)10-12-4-2-3-5-13(12)11-16/h2-5,16H,6-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIQIKXOOKKAKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=CC=C2CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594568 | |
Record name | {2-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30594568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91904-36-8 | |
Record name | {2-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30594568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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